1-[(Z)-1,2-Difluorovinyl]Cyclopentanol
Description
Properties
Molecular Formula |
C7H10F2O |
|---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
1-(1,2-difluoroethenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C7H10F2O/c8-5-6(9)7(10)3-1-2-4-7/h5,10H,1-4H2 |
InChI Key |
CXWUKAGSJHGALL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=CF)F)O |
Origin of Product |
United States |
Preparation Methods
Difluorocarbene Addition to Cyclopentene Derivatives
One of the principal methods to access difluorovinyl-substituted cyclopentanol derivatives is via difluorocarbene addition to cyclopentene or its derivatives, followed by functional group transformations to introduce the hydroxyl group.
Difluorocarbene Generation: Difluorocarbene (:CF2) can be generated in situ from sodium halodifluoroacetates such as sodium bromodifluoroacetate (BrCF2COONa) or sodium chlorodifluoroacetate (ClCF2COONa). The bromodifluoroacetate salt is preferred due to its greater stability at room temperature and lower decomposition temperature (~150 °C) compared to the chloro derivative (~180–190 °C), facilitating milder reaction conditions and higher yields.
Reaction Conditions: The difluorocarbene is typically generated thermally in high-boiling solvents like diglyme under inert atmosphere. The cyclopentene substrate undergoes cyclopropanation or difluorocyclopropanation, which can be further manipulated to yield the difluorovinyl substituent. Microwave irradiation in THF has been employed to accelerate these reactions, reducing reaction times to minutes.
Example: While direct literature on 1-[(Z)-1,2-difluorovinyl]cyclopentanol is limited, analogous difluorocyclopropane derivatives have been synthesized using this approach, which can be ring-opened or functionalized to yield difluorovinyl alcohols.
Intramolecular Cyclopropanation of α-Allyldiazoacetates Followed by Difluorocarbene Ring Expansion
A modular, one-pot synthesis approach involves:
Step 1: Intramolecular cyclopropanation of α-allyldiazoacetates to form bicyclo[1.1.0]butane intermediates.
Step 2: Subsequent reaction with difluorocarbene to expand the ring and introduce difluorinated motifs.
This method has been successfully applied to synthesize difluorobicycloalkane derivatives and could be adapted for cyclopentanol systems to yield difluorovinyl-substituted products.
- Benefits: The process is rapid, high yielding, and amenable to chiral induction, which is crucial for synthesizing stereodefined (Z)-isomers.
Comparative Data on Difluorocarbene Precursors
| Reagent | Decomposition Temperature | Stability | Yield in Difluorocyclopropanation | Notes |
|---|---|---|---|---|
| Sodium Chlorodifluoroacetate (ClCF2COONa) | 180–190 °C | Hygroscopic, deliquescent | Moderate to high | Requires high temperature, handling issues |
| Sodium Bromodifluoroacetate (BrCF2COONa) | ~150 °C | Stable at RT | Near quantitative (~100%) | Preferred for milder conditions |
Data adapted from Amii et al. comparative study on difluorocarbene sources.
Research Discoveries and Observations
The cyclopentanol ring system enhances the chemical stability and biological profile of difluorovinyl compounds, as observed in related studies with difluorinated nucleosides and cyclopropane derivatives.
The (Z)-configuration of the difluorovinyl group is often favored due to steric and electronic factors during carbene addition and subsequent transformations, which can be controlled by reaction conditions and catalysts.
Microwave-assisted synthesis and the use of N-sulfonyl hydrazones have significantly improved the operational simplicity and selectivity of difluorovinylation reactions, opening pathways for complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclopentanone.
Reduction: The compound can be reduced to form cyclopentane.
Substitution: The difluorovinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products:
Oxidation: Cyclopentanone.
Reduction: Cyclopentane.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
1-[(Z)-1,2-Difluorovinyl]Cyclopentanol has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The difluorovinyl group can participate in interactions with hydrophobic pockets, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentanol (CAS 2319-67-1)
- Molecular Formula : C₅H₁₀O
- Molecular Weight : 86.13 g/mol
- Key Properties: Cyclopentanol is a colorless liquid with a camphor-like odor, boiling point ~140°C, and moderate solubility in water. Its hydroxyl group enables hydrogen bonding, making it a versatile solvent in pharmaceutical synthesis .
- Applications :
Comparison: Unlike 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol, cyclopentanol lacks fluorinated substituents, resulting in lower polarity and reduced stability under harsh reaction conditions. The absence of fluorine atoms also limits its use in applications requiring metabolic stability or electron-withdrawing effects.
1-Methylcyclopentanol (CAS 1462-03-9)
- Molecular Formula : C₆H₁₂O
- Molecular Weight : 100.16 g/mol
- Key Properties: A methyl-substituted cyclopentanol derivative with a boiling point of ~165°C. The methyl group increases hydrophobicity compared to cyclopentanol .
- Applications: Intermediate in polymer and resin synthesis. Limited pharmaceutical use due to steric hindrance from the methyl group.
Comparison: The methyl group in 1-methylcyclopentanol introduces steric bulk, reducing reactivity in nucleophilic substitutions.
(4Z)-3-[Bis(4-fluorophenyl)methylidene]-4-[1-(2,5-dimethylfuran-3-yl)ethylidene]oxolane-2,5-dione
- Molecular Formula : C₂₆H₁₉F₂O₄ (hypothetical, based on ).
- Key Properties : A fluorinated cyclic diketone with conjugated double bonds. The fluorine atoms enhance thermal stability and electron-deficient character.
- Applications : Likely used in advanced material synthesis (e.g., liquid crystals or OLEDs).
Comparison: This compound shares fluorinated aromatic groups with 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol but differs in backbone structure (diketone vs. alcohol). The latter’s hydroxyl group enables hydrogen bonding, making it more suitable for polar solvent systems or biological interactions.
Structural and Functional Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
